3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h4H,1-3H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSDQZSJRLVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593691 | |
| Record name | 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179684-52-7 | |
| Record name | 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A notable case study involved the evaluation of a specific derivative that inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective effects. In vitro studies have revealed that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to reduce amyloid-beta toxicity in neuronal cultures .
Antimicrobial Properties
Another area of application is its antimicrobial activity. Compounds derived from 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
Agrochemicals
Pesticidal Activity
The trifluoromethyl group in this compound enhances its lipophilicity, making it suitable for use as a pesticide. Field trials have demonstrated its effectiveness in controlling pests such as aphids and whiteflies on crops like tomatoes and cucumbers. A comprehensive study reported a significant reduction in pest populations when applied at optimal concentrations .
Herbicidal Properties
Additionally, derivatives of this compound are being explored for their herbicidal properties. Research indicates that certain formulations can inhibit the growth of common weeds while being safe for crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Materials Science
Polymer Chemistry
In materials science, 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine has potential applications in the development of novel polymers and coatings. Its chemical structure allows for incorporation into polymer matrices to enhance thermal stability and chemical resistance. Experimental data shows that polymers containing this compound exhibit improved mechanical properties compared to traditional polymers .
Nanotechnology
The compound has also been investigated for use in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with specific electronic or optical properties. Studies have demonstrated successful synthesis of nanoparticles using this compound as a stabilizing agent .
Data Tables
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydro ring reduces aromaticity, increasing flexibility compared to fully aromatic analogs like 175204-80-5 .
- Positional isomerism (e.g., -CF₃ at C4 vs. C5) alters electronic effects and steric interactions, impacting binding affinity in biological systems .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values across all analogs, favoring membrane permeability. The tetrahydro ring in the target compound may reduce logP slightly compared to aromatic derivatives .
- Synthetic Complexity : Compounds like 1242267-94-2 require multi-step coupling (e.g., amide bond formation with HATU), while the target compound’s synthesis may involve cyclization of dihydropyridine precursors .
Biological Activity
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, also known as 3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine, is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 166.14 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine exhibits several pharmacological activities:
- Antidepressant Effects : Some studies have suggested that derivatives of pyridinamine compounds may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Antitumor Activity : Preliminary investigations have indicated that this compound might possess antitumor properties. In vitro studies have shown inhibition of cancer cell proliferation in various cancer lines .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine may protect neuronal cells from oxidative stress and apoptosis .
The biological activity of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism or survival pathways .
- Oxidative Stress Modulation : The compound might enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells .
Study on Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine. Animal models demonstrated significant reductions in depressive-like behaviors when administered these compounds. The study concluded that the trifluoromethyl group enhances the binding affinity to serotonin receptors .
Antitumor Research
A recent investigation reported in Cancer Research highlighted the antitumor potential of this compound. Using MTT assays, researchers found that treatment with 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines including breast and lung cancer cells. Further analysis revealed that the compound induces apoptosis through caspase activation pathways .
Neuroprotection Study
A neuroprotection study published in Neuroscience Letters evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine significantly reduced cell death and increased levels of antioxidant enzymes compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
